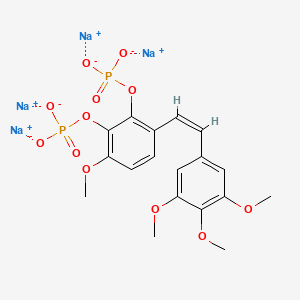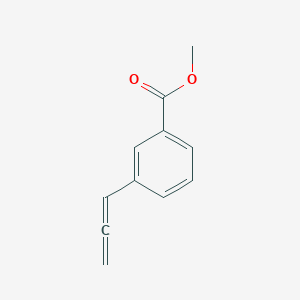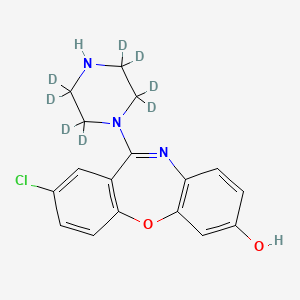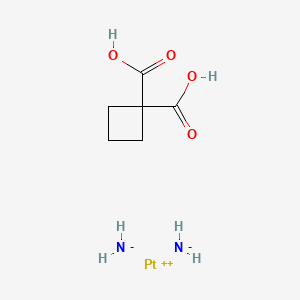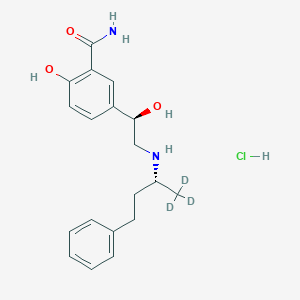
(R,R)-Labetalol-d3 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilevalol-d3 (hydrochloride) is a deuterium-labeled version of Dilevalol hydrochloride. Dilevalol is the RR-stereoisomer of labetalol, a non-cardioselective beta-adrenoceptor antagonist with partial beta-2 agonist activity and negligible alpha-1 blocking activity. This compound is primarily used in research to study the pharmacokinetics and metabolic profiles of drugs due to its stable heavy isotopes of hydrogen, carbon, and other elements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dilevalol-d3 (hydrochloride) involves the incorporation of deuterium into the Dilevalol molecule. This process typically includes the following steps:
Starting Material: The synthesis begins with the preparation of the parent compound, Dilevalol.
Deuterium Incorporation: Deuterium is introduced into the molecule through a series of chemical reactions, often involving the use of deuterated reagents and solvents.
Hydrochloride Formation: The final step involves the conversion of the deuterated Dilevalol into its hydrochloride salt form
Industrial Production Methods
Industrial production of Dilevalol-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent incorporation of deuterium and the formation of the hydrochloride salt. Quality control measures are implemented to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Dilevalol-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Dilevalol-d3 (hydrochloride) has several scientific research applications:
Pharmacokinetics: Used as a tracer to study the pharmacokinetics of drugs, helping to understand absorption, distribution, metabolism, and excretion.
Metabolic Studies: Employed in metabolic studies to investigate the metabolic pathways and identify metabolites.
Drug Development: Utilized in drug development to enhance the understanding of drug behavior and improve drug design.
Biological Research: Applied in biological research to study the interactions of drugs with biological systems
Mechanism of Action
Dilevalol-d3 (hydrochloride) exerts its effects through the following mechanisms:
Beta-Adrenoceptor Antagonism: It blocks beta-1 and beta-2 adrenoceptors, reducing the effects of adrenaline and noradrenaline.
Beta-2 Agonism: It has partial beta-2 agonist activity, leading to vasodilation and reduced peripheral resistance.
Negligible Alpha-1 Blocking: Unlike labetalol, it has negligible alpha-1 blocking activity, minimizing its effects on alpha-1 receptors
Comparison with Similar Compounds
Similar Compounds
Labetalol: A racemic mixture containing four stereoisomers, including Dilevalol.
Propranolol: A non-selective beta-blocker with no alpha-blocking activity.
Atenolol: A cardioselective beta-blocker with no beta-2 agonist activity
Uniqueness
Dilevalol-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise pharmacokinetic and metabolic studies. Its partial beta-2 agonist activity and negligible alpha-1 blocking activity distinguish it from other beta-blockers .
Properties
Molecular Formula |
C19H25ClN2O3 |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1,1,1-trideuterio-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1/i1D3; |
InChI Key |
WQVZLXWQESQGIF-JFOGPLCCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


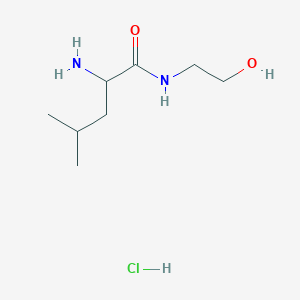
![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
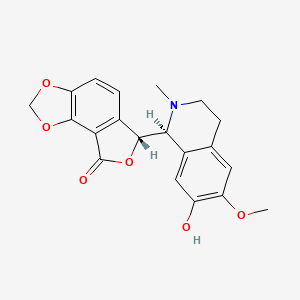
![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B12431043.png)
![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)
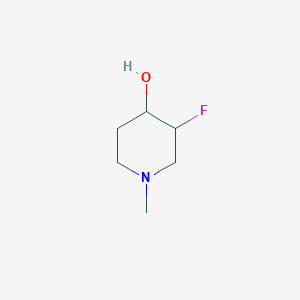
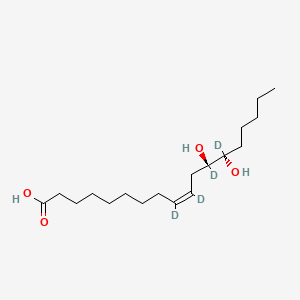
![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)
